molecular formula C16H15ClO5 B320477 4-Chlorophenyl 3,4,5-trimethoxybenzoate

4-Chlorophenyl 3,4,5-trimethoxybenzoate

Cat. No.: B320477
M. Wt: 322.74 g/mol
InChI Key: LGKVWHVTYJQVQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chlorophenyl 3,4,5-trimethoxybenzoate is a synthetic biaryl ester that functions as a potent inhibitor of tubulin polymerization, making it a compound of significant interest in biochemical and cancer research . Its mechanism of action involves binding to the colchicine site on β-tubulin, thereby disrupting microtubule assembly and leading to the inhibition of cell division . This activity is characteristic of phenstatin and combretastatin A-4 analogs, positioning this compound as a valuable tool for studying mitosis and the development of antimitotic therapeutics . In vitro assays have demonstrated that this compound strongly inhibits both tubulin polymerization and the binding of radiolabeled colchicine to tubulin . The molecular formula is C₁₆H₁₅ClO₅ with a molecular weight of 322.74 g/mol . This product is intended for research purposes only and is not approved for diagnostic or therapeutic use in humans. Researchers should handle this material with appropriate safety precautions.

Properties

Molecular Formula

C16H15ClO5

Molecular Weight

322.74 g/mol

IUPAC Name

(4-chlorophenyl) 3,4,5-trimethoxybenzoate

InChI

InChI=1S/C16H15ClO5/c1-19-13-8-10(9-14(20-2)15(13)21-3)16(18)22-12-6-4-11(17)5-7-12/h4-9H,1-3H3

InChI Key

LGKVWHVTYJQVQR-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)OC2=CC=C(C=C2)Cl

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)OC2=CC=C(C=C2)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzoate Ring

Modifications to the benzoate ring’s substituents significantly influence physicochemical and biological properties:

Methyl vs. Ethyl Esters
  • Methyl 3,4,5-trimethoxybenzoate (CAS 1916-07-0) has a melting point (mp) of 82–84°C and a boiling point (bp) of 274–275°C, while the ethyl ester (compound 3 in ) has a lower mp (50–52°C) and higher yield (96% vs. 85% for methyl).
Nitro and Bromo Derivatives
  • Ethyl 2,6-dinitro-3,4,5-trimethoxybenzoate (compound 5, ) introduces electron-withdrawing nitro groups, which may enhance reactivity in electrophilic substitutions or alter binding affinities in biological targets.
  • N-(4-Bromophenyl)-3,4,5-trimethoxybenzamide () replaces the ester with an amide linkage and substitutes chlorine with bromine. Bromine’s larger atomic radius could affect steric interactions in enzyme binding pockets .

Ester Group Modifications

The nature of the ester group (alkyl chain length, branching) impacts bioactivity:

Straight-Chain Alkyl Esters
  • Propyl 3,4,5-trimethoxybenzoate (compound 3, ) demonstrates higher cytotoxicity against oral squamous cell carcinoma than its branched counterpart, isopropyl 3,4,5-trimethoxybenzoate (compound 4). This highlights the importance of linear alkyl chains in maintaining potency .
  • Butyl 3,4,5-trimethoxybenzoate (compound 5, ) is 2.3× more potent than a reference drug, while isopentyl 3,4,5-trimethoxybenzoate (compound 6) shows slightly enhanced activity, suggesting moderate branching may optimize lipophilicity without compromising binding .

Chlorophenyl vs. Other Aromatic Groups

The 4-chlorophenyl group in the target compound is compared to other aryl substitutions:

  • 4-Chlorophenyl 4-nitrobenzoate () replaces the trimethoxybenzoate with a nitrobenzoate group.
  • N-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide () integrates a thiazole ring, which may confer distinct hydrogen-bonding interactions compared to the ester-linked chlorophenyl group .

Key Research Findings

Alkyl Chain Optimization : Straight-chain esters (e.g., propyl, butyl) generally exhibit superior cytotoxic activity compared to branched analogs, likely due to improved membrane permeability .

Substituent Effects : Electron-donating methoxy groups enhance stability and modulate electronic properties, while nitro or bromo substituents introduce steric or electronic effects critical for target interaction .

Chlorophenyl Advantage : The 4-chlorophenyl group in the target compound may offer a balance between lipophilicity and metabolic resistance, though direct biological data on this specific derivative requires further validation .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-chlorophenyl 3,4,5-trimethoxybenzoate, and how can reaction conditions be optimized for yield and purity?

  • Methodology : Esterification of 3,4,5-trimethoxybenzoic acid with 4-chlorophenol via Steglich coupling (using DCC/DMAP) is a common approach. Reaction optimization includes monitoring by TLC (hexane:ethyl acetate, 7:3) and adjusting stoichiometric ratios (1.2:1 acid:phenol) to minimize unreacted starting material . Purification via column chromatography (silica gel, gradient elution) or recrystallization (ethanol/water) improves purity. Yield can be enhanced by refluxing in anhydrous dichloromethane under nitrogen .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be analyzed?

  • Methodology :

  • 1H/13C NMR : Look for signals at δ 3.8–3.9 ppm (methoxy groups), δ 6.8–7.3 ppm (aromatic protons of 4-chlorophenyl), and δ 7.5–8.0 ppm (ester carbonyl resonance) .
  • FT-IR : Confirm ester C=O stretch at ~1700 cm⁻¹ and methoxy C-O at ~1250 cm⁻¹.
  • HRMS : Exact mass calculated for C₁₆H₁₅ClO₅ ([M+H]⁺: 322.0604) to validate molecular identity .

Q. How does the substitution pattern (e.g., methoxy, chloro groups) influence the compound’s stability under varying pH and temperature conditions?

  • Methodology : Conduct accelerated stability studies using HPLC (C18 column, methanol:water 70:30). Monitor degradation products at pH 2–9 and 40–60°C. Methoxy groups enhance steric protection of the ester bond, while electron-withdrawing chloro substituents may reduce hydrolytic stability in alkaline conditions .

Advanced Research Questions

Q. What are the structure-activity relationships (SAR) of 3,4,5-trimethoxybenzoate derivatives in anticancer or antiparasitic assays, and how does the 4-chlorophenyl moiety modulate potency?

  • Methodology : Compare IC₅₀ values of analogs (e.g., methyl, benzyl, diphenyl esters) in vitro. For example, diphenyl 3,4,5-trimethoxybenzoate (IC₅₀ = 35.30 µM against Trypanosoma cruzi) vs. benzyl derivatives (IC₅₀ = 0.025 µM), highlighting the role of lipophilicity and aromatic interactions . Molecular docking (AutoDock Vina) can predict binding to targets like tubulin or kinase domains.

Q. How can computational methods (e.g., DFT, molecular dynamics) predict the interaction of this compound with biological targets such as opioid receptors or metabolic enzymes?

  • Methodology :

  • DFT : Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic regions. The chloro group’s electron-withdrawing effect may enhance hydrogen bonding with receptor residues .
  • Molecular Dynamics : Simulate binding stability in lipid bilayers (GROMACS) to assess membrane permeability .

Q. What strategies resolve contradictions in biological data across studies (e.g., varying IC₅₀ values or target selectivity)?

  • Methodology :

  • Standardize assay conditions (e.g., cell lines, serum concentration, incubation time).
  • Use orthogonal assays (e.g., fluorescence polarization vs. SPR for binding affinity).
  • Meta-analysis of SAR data to identify outliers caused by substituent electronic effects or assay interference .

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